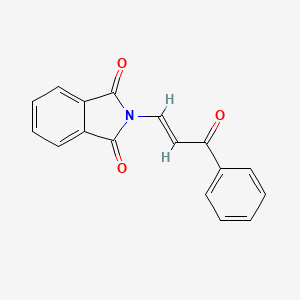![molecular formula C18H21N3O B5329271 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 and has gained attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective dopamine D3 receptor agonist, which means that it binds to and activates this receptor in the brain.
Mecanismo De Acción
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine selectively binds to and activates dopamine D3 receptors in the brain. This leads to an increase in dopamine release in the nucleus accumbens, a brain region that is involved in reward and motivation. By activating dopamine D3 receptors, this compound may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the nucleus accumbens and to decrease dopamine transporter function in the striatum. These effects are consistent with the activation of dopamine D3 receptors. This compound has also been shown to increase c-Fos expression in the nucleus accumbens, which is a marker of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific targeting of this receptor subtype. However, one limitation is that this compound has relatively low affinity for dopamine D3 receptors compared to other dopamine receptor agonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the potential use of this compound in the treatment of other types of addiction, such as nicotine or alcohol addiction. Another area of interest is the development of more potent and selective dopamine D3 receptor agonists that may have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to better understand its effects on dopamine signaling in the brain.
Métodos De Síntesis
The synthesis of 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves several steps, starting with the reaction of 3-methylbenzoyl chloride with 2-pyridylmagnesium bromide to form 1-(3-methylphenyl)-2-pyridinylmethanol. This intermediate is then reacted with piperazine in the presence of acetic anhydride to form this compound. The yield of this compound synthesis is typically around 50-60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been mainly studied for its potential applications in the treatment of drug addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, suggesting that it may have therapeutic potential for the treatment of addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of motor function.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-4-6-16(13-15)14-18(22)21-11-9-20(10-12-21)17-7-2-3-8-19-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTJXAXGZFWHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)